molecular formula C25H23N3O4 B12040490 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 769152-92-3

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B12040490
CAS No.: 769152-92-3
M. Wt: 429.5 g/mol
InChI Key: JCEPRWSWPVDIOU-WGOQTCKBSA-N
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Preparation Methods

The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the molecule.

Properties

CAS No.

769152-92-3

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C25H23N3O4/c1-3-18-7-11-21(12-8-18)27-23(29)24(30)28-26-16-19-9-13-22(14-10-19)32-25(31)20-6-4-5-17(2)15-20/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

JCEPRWSWPVDIOU-WGOQTCKBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC(=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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